molecular formula C17H14N4O3S B353795 N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332358-22-2

N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Cat. No. B353795
CAS RN: 332358-22-2
M. Wt: 354.4g/mol
InChI Key: DBHWGJTTZTZWQU-UHFFFAOYSA-N
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Description

N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide, also known as APPOSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APPOSA is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring, which makes it an interesting compound for researchers to study.

Mechanism of Action

The exact mechanism of action of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways in cells, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been shown to exhibit various biochemical and physiological effects in different cell types. The compound has been reported to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in different tissues. Moreover, the compound has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide in lab experiments is its ability to exhibit multiple biological activities, which makes it an interesting compound for researchers to study. Additionally, the compound is relatively easy to synthesize in the laboratory, which makes it readily available for research purposes. However, one of the limitations of using N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide. One potential area of research is the development of new derivatives of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide and its potential applications in different fields. Furthermore, the development of new methods for synthesizing N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide could help to improve its availability for research purposes.
In conclusion, N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits multiple biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the potential applications of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide and to develop new derivatives with improved biological activities.

Synthesis Methods

The synthesis of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide involves the reaction of 2-amino-5-pyridin-3-yl-[1,3,4]oxadiazole with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide as a white solid with a yield of around 60%.

Scientific Research Applications

N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHWGJTTZTZWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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